molecular formula C20H23NO7 B11155775 1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid

1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B11155775
M. Wt: 389.4 g/mol
InChI Key: HICSBBADARKKSK-UHFFFAOYSA-N
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Description

1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The resulting coumarin derivative is then subjected to further functionalization to introduce the piperidine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives, such as:

Uniqueness

1-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a coumarin core with piperidine and carboxylic acid groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

1-[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H23NO7/c1-11-13-8-16(26-2)17(27-3)10-15(13)28-20(25)14(11)9-18(22)21-6-4-12(5-7-21)19(23)24/h8,10,12H,4-7,9H2,1-3H3,(H,23,24)

InChI Key

HICSBBADARKKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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